3,6-Dibromo-2-(trifluoromethyl)pyridine
Overview
Description
3,6-Dibromo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
Mode of Action
It’s known that trifluoromethylpyridines participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products .
Pharmacokinetics
The compound’s predicted boiling point is 2115±350 °C, and its predicted density is 2052±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It’s known that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, in which trifluoromethylpyridines participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-(trifluoromethyl)pyridine typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic boronic acids.
Scientific Research Applications
3,6-Dibromo-2-(trifluoromethyl)pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3,6-Difluoro-2-(trifluoromethyl)pyridine: Contains fluorine atoms instead of bromine, leading to variations in reactivity and applications.
Uniqueness
3,6-Dibromo-2-(trifluoromethyl)pyridine is unique due to the combination of bromine and trifluoromethyl substituents, which impart distinct electronic and steric effects.
Properties
IUPAC Name |
3,6-dibromo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQJAUTYAOPUKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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